

Guanidine Nitrate Solubility in Water and Ethanol: A Technical Guide

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Compound of Interest

Compound Name: Guanidine nitrate

Cat. No.: B7800015

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This in-depth technical guide provides a comprehensive overview of the solubility of **guanidine nitrate** in two common solvents: water and ethanol. Understanding the solubility of this compound is critical for its application in various fields, including as a precursor in the synthesis of pharmaceuticals and other organic compounds. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations to illustrate key concepts.

Core Data: Solubility of Guanidine Nitrate

The solubility of **guanidine nitrate** in water and ethanol is significantly influenced by temperature. The following tables summarize the quantitative solubility data gathered from various scientific sources.

Table 1: Solubility of **Guanidine Nitrate** in Water

Temperature (°C)	Solubility (g/100 g H ₂ O)
10	12.5
20	21.5
30	33.5
40	48.5
50	67.0
60	89.5
70	117.5
80	151.0
90	192.0
100	243.0

Table 2: Solubility of **Guanidine Nitrate** in Ethanol

Temperature (°C)	Solubility (g/100 g C ₂ H ₅ OH)
0	0.86 (absolute ethanol)
20	2.4
30	1.4
40	4.5
50	3.39 (absolute ethanol)
60	8.5
70	8.6
78	13.0

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The data presented in this guide is primarily obtained through the isothermal equilibrium method, a highly reliable technique for establishing the thermodynamic solubility of a solid in a liquid. The following is a detailed protocol for this method.

Isothermal Equilibrium Method

Principle:

This method involves creating a saturated solution of the solute (**guanidine nitrate**) in the solvent (water or ethanol) at a constant temperature. A state of equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation. The concentration of the solute in the saturated solution is then determined, typically using a gravimetric approach.

Apparatus:

- Thermostatically controlled water bath or incubator
- Jacketed glass vessels or sealed flasks
- Magnetic stirrer and stir bars
- Calibrated thermometer
- Syringe filters (e.g., 0.45 μm PTFE or nylon)
- Analytical balance (accurate to ± 0.0001 g)
- Drying oven
- Glassware: beakers, volumetric flasks, pipettes
- Spatulas and weighing paper

Procedure:

- **Solvent Preparation:** Dispense a known volume or mass of the desired solvent (deionized water or absolute ethanol) into a jacketed glass vessel or a sealed flask.

- **Temperature Equilibration:** Place the vessel in the thermostatically controlled bath set to the desired experimental temperature. Allow the solvent to equilibrate to this temperature for at least 30 minutes.
- **Addition of Solute:** Add an excess amount of **guanidine nitrate** to the solvent to ensure that a saturated solution is formed and that solid remains present throughout the experiment.
- **Equilibration:** Seal the vessel to prevent solvent evaporation and begin stirring the mixture at a constant rate. The stirring should be vigorous enough to keep the solid suspended but not so vigorous as to cause significant particle size reduction. Allow the system to equilibrate for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is reached. The required time can be determined by taking samples at different time points until the concentration of the solute in the solution remains constant.
- **Phase Separation:** Once equilibrium is established, stop the stirring and allow the excess solid to settle for at least 2 hours at the experimental temperature.
- **Sampling:** Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization. Immediately attach a syringe filter (also pre-warmed to the experimental temperature) and filter the solution into a pre-weighed, clean, and dry container.
- **Gravimetric Analysis:**
 - Accurately weigh the container with the filtered saturated solution.
 - Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of **guanidine nitrate** (e.g., 70-80 °C) until a constant weight of the dry solid is achieved.
 - Reweigh the container with the dried **guanidine nitrate**.
- **Calculation:**
 - $\text{Mass of the solvent} = (\text{Mass of container} + \text{solution}) - (\text{Mass of container} + \text{dry solid})$

- Mass of the dissolved **guanidine nitrate** = (Mass of container + dry solid) - (Mass of empty container)
- Solubility (g/100 g solvent) = (Mass of dissolved **guanidine nitrate** / Mass of the solvent) * 100

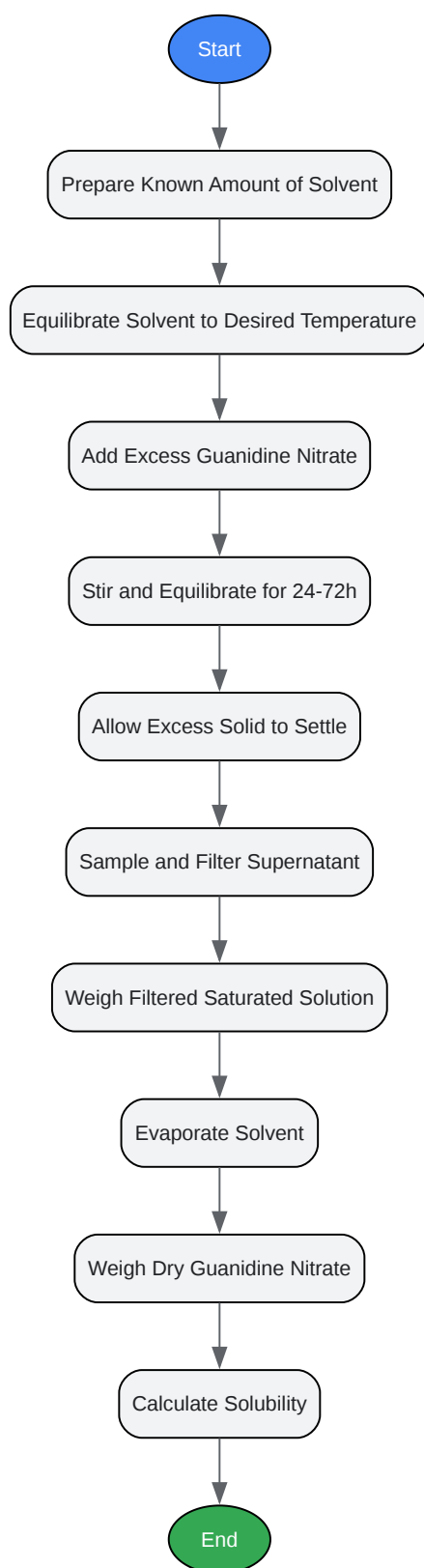
Data Validation:

To ensure the accuracy of the results, it is recommended to perform the experiment in triplicate at each temperature point. The solid phase remaining after the experiment should be analyzed (e.g., by melting point or spectroscopy) to confirm that no phase transformation or decomposition of the **guanidine nitrate** has occurred.

Visualizations

Experimental Workflow

The following flowchart illustrates the key steps involved in the isothermal equilibrium method for determining the solubility of **guanidine nitrate**.

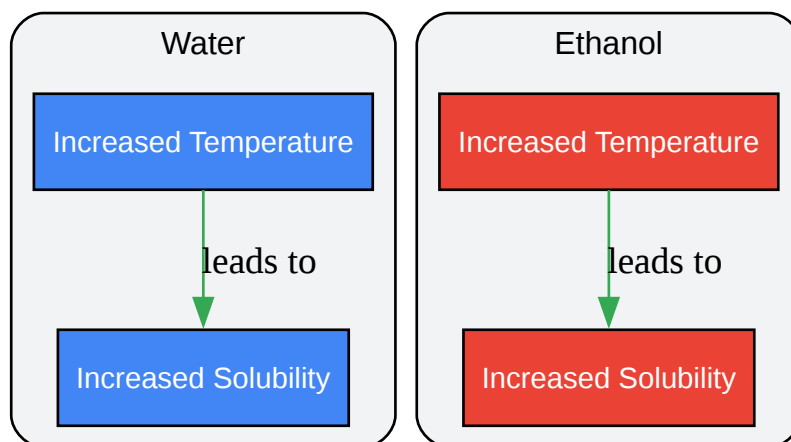


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Caption: Experimental workflow for solubility determination.

Temperature-Solubility Relationship

The following diagram illustrates the positive correlation between temperature and the solubility of **guanidine nitrate** in both water and ethanol.



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Caption: Temperature's effect on solubility.

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